molecular formula C6H7N3O4 B104521 (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol CAS No. 187235-08-1

(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No. B104521
CAS RN: 187235-08-1
M. Wt: 185.14 g/mol
InChI Key: HMFPMGBWSFUHEN-BYPYZUCNSA-N
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Description

“(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” is a chemical compound with the molecular weight of 140.14 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1,3-oxazinan-2-ones, which is a class of compounds that “(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” belongs to, can be achieved starting from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N2O2/c9-5-3-8-2-1-7-6(8)10-4-5/h1-2,5,9H,3-4H2 . This code provides a unique identifier for the compound and can be used to generate a 2D structure diagram.


Chemical Reactions Analysis

The synthesis of 1,3-oxazinan-2-ones involves a high yielding synthesis starting from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism .


Physical And Chemical Properties Analysis

“(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol” is a liquid at room temperature . It has a molecular weight of 140.14 .

Scientific Research Applications

Synthesis of Bioactive Molecules

The compound is utilized in the synthesis of various bioactive molecules. Its structure serves as a building block for creating α-methylene-γ-butyrolactones and γ-butyrolactams, which are compounds with significant pharmacological properties .

Development of Therapeutic Agents

Due to its structural features, (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is instrumental in the development of therapeutic agents. It’s part of the scaffold of 1,3-oxazin-6-ones, which are present in many bioactive or therapeutic agents .

Organic Synthesis

This compound is involved in organic synthesis processes, particularly in the creation of [1,2]isoxazolidin-5-ones and [1,2]oxazin-6-ones through reactions with functional allyl bromide derivatives .

Nucleophilic Reactivity Studies

Researchers use (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol to study nucleophilic reactivity. It acts as an N, O-centered tandem nucleophile, which is crucial for understanding reaction mechanisms in organic chemistry .

Access to Uncommon Six-Member Structures

The compound provides a route to generate uncommon six-member structures bearing the N-O linkage, which are important for the study of new chemical entities .

Cycloaddition Reactions

It is also used in cycloaddition reactions, a type of chemical synthesis that creates complex cyclic molecules, which is a fundamental process in the creation of various pharmaceuticals .

Tandem Reactions

(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a key participant in tandem reactions, which are sequences of reactions where the product of one reaction serves as the starting material for the next .

Ring-Closing Metathesis

Lastly, it’s used in ring-closing metathesis, a powerful method in organic chemistry for constructing cyclic olefins from acyclic dienes .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c10-4-1-8-2-5(9(11)12)7-6(8)13-3-4/h2,4,10H,1,3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFPMGBWSFUHEN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435977
Record name (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

CAS RN

187235-08-1
Record name (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the structure-activity relationship (SAR) study conducted on biphenyl analogues of PA-824, and how does it relate to the parent compound (6S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol?

A1: The study focused on modifying the structure of PA-824, which is synthesized from (6S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol by attaching various substituents. The researchers aimed to understand how these modifications impacted the drug's antitubercular activity. They found that para-linked biaryl analogues were the most potent, followed by meta-linked and ortho-linked analogues []. Furthermore, potency correlated with lipophilicity and the electron-withdrawing nature of the substituents []. This information is crucial for designing more effective tuberculosis drugs derived from (6S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol.

Q2: How does the stability of the biphenyl analogues of PA-824 relate to their in vivo efficacy?

A2: Researchers discovered a strong correlation between a compound's stability against microsomal metabolism and its effectiveness within a living organism []. This suggests that compounds more resistant to metabolic breakdown remain active longer and exhibit greater efficacy in combating Mycobacterium tuberculosis infection.

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